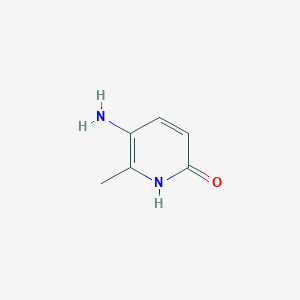

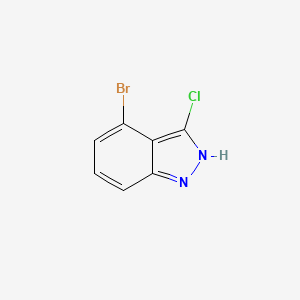

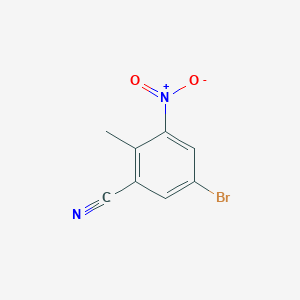

![molecular formula C8H7BrN2 B1292645 3-ブロモ-6-メチル-1H-ピロロ[2,3-b]ピリジン CAS No. 1000340-28-2](/img/structure/B1292645.png)

3-ブロモ-6-メチル-1H-ピロロ[2,3-b]ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is composed of a pyrrolo[2,3-b]pyridine ring system with a methyl and bromine substituent. This compound is a member of the pyrrolo[2,3-b]pyridine family and is used in a variety of research applications. In

科学的研究の応用

がん治療法: FGFR阻害剤

3-ブロモ-6-メチル-7-アザインドール: は、線維芽細胞増殖因子受容体 (FGFR) 阻害剤としての可能性について研究されています . FGFRは様々なタイプの腫瘍において重要であり、それらを標的とすることは、がん治療のための有望な戦略です。この化合物の誘導体は、FGFR1、2、および3に対して強力な活性を示し、そのうちの1つの誘導体は、有意なinhib

作用機序

Target of Action

The primary target of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is the fibroblast growth factor receptor (FGFR) family . FGFRs are tyrosine-protein kinases that act as cell-surface receptors for fibroblast growth factors . They play an essential role in the regulation of embryonic development, cell proliferation, and differentiation .

Mode of Action

3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . This compound has shown potent inhibitory activity against FGFR1, 2, and 3 . The inhibition of these receptors disrupts the normal signaling pathways, leading to changes in cellular processes.

Biochemical Pathways

The FGFR signaling pathway is the primary pathway affected by 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine disrupts these pathways, affecting various cellular processes.

Result of Action

The inhibition of FGFRs by 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine leads to the disruption of normal cellular processes. In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are critical in cell signaling pathways that regulate cell proliferation, differentiation, and survival . The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and thereby blocking downstream signaling pathways. This interaction is crucial in the context of cancer therapy, as abnormal FGFR signaling is often associated with tumor growth and progression .

Cellular Effects

The effects of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion capabilities of these cells, which are essential processes in cancer metastasis. Furthermore, 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine influences cell signaling pathways by inhibiting the FGFR-mediated activation of downstream signaling cascades such as the RAS-MEK-ERK and PI3K-Akt pathways .

Molecular Mechanism

At the molecular level, 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine exerts its effects primarily through the inhibition of FGFRs. The compound binds to the ATP-binding pocket of the receptor, preventing ATP from binding and thus inhibiting the receptor’s kinase activity . This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, ultimately resulting in reduced cell proliferation and increased apoptosis. Additionally, the compound’s interaction with FGFRs may involve hydrogen bonding and hydrophobic interactions, which stabilize its binding to the receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to potential degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of FGFR signaling and persistent anti-proliferative effects on cancer cells . The exact degradation products and their potential biological activities remain to be fully elucidated.

Dosage Effects in Animal Models

The effects of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological changes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile. Additionally, interactions with other metabolic enzymes and cofactors may affect the compound’s efficacy and toxicity .

Transport and Distribution

Within cells and tissues, 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Its localization within tissues can be influenced by factors such as tissue perfusion, binding affinity to cellular components, and the presence of efflux transporters that may limit its accumulation .

Subcellular Localization

The subcellular localization of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting FGFR signaling . Understanding the precise subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTGWFNTKXWYKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646875 |

Source

|

| Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-28-2 |

Source

|

| Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292576.png)